3,6-Dimethylphenanthren

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,6-dimethylphenanthrenes involves novel strategies such as the deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide and furan/dimethyl-1-naphthyne cycloaddition reactions (Kee-Yong Jung & M. Koreeda*, 1989). This approach provides an efficient pathway to synthesize not only 3,6-dimethylphenanthrenes but also its regioisomers.

Molecular Structure Analysis

The molecular structure of 3,6-dimethylphenanthrenes and similar compounds has been extensively studied, revealing details about steric strain and its impact on tumorigenicity. The crystal structure analysis of 3,6-dimethylcholanthrene, for example, shows significant distortion due to the presence of methyl substituents, influencing the molecule's biological activity (D. W. Jones & J. Shaw, 1989).

Chemical Reactions and Properties

Chemical reactions of 3,6-dimethylphenanthrene, including its utilization as a carbon and energy source by specific bacterial strains, showcase the compound's biodegradability and interaction with the environment. Sphingomonas sp. can utilize 3,6-dimethylphenanthrene, transforming it through various metabolic pathways, indicating the compound's chemical reactivity and potential for environmental remediation (J. Sabaté, M. Viñas, J. Bayona, & A. Solanas, 2003).

Physical Properties Analysis

The physical properties of 3,6-dimethylphenanthrene, including its vibrational modes and spectroscopic characteristics, have been thoroughly investigated. Research utilizing FT-IR, FT-Raman, Mass, and NMR spectroscopy provides insights into the compound's altered geometrical parameters and electronic properties, enhancing our understanding of its stability and reactivity (M. M. Ali, G. George, S. Ramalingam, S. Periandy., & V. Gokulakrishnan, 2015).

Chemical Properties Analysis

The chemical properties of 3,6-dimethylphenanthrene, such as its reactivity towards radical-initiated autoxidations, highlight its role as a potent antioxidant. This aspect is particularly relevant in the synthesis and study of compounds with antioxidant properties, underscoring the compound's potential in the development of new materials and drugs (M. Wijtmans, D. Pratt, J. Brinkhorst, R. Serwa, L. Valgimigli, G. Pedulli, & N. Porter, 2004).

Wissenschaftliche Forschungsanwendungen

Umwelttoxikologie

3,6-Dimethylphenanthren (3,6-DMP) wird in Bezug auf seine Rolle in der Umwelttoxikologie untersucht, insbesondere im Zusammenhang mit Ölunfällen. Als alkylierter polycyclischer aromatischer Kohlenwasserstoff (PAK) ist er ein wichtiger Bestandteil von Rohölen und raffinierten Erdölprodukten. Untersuchungen haben gezeigt, dass der mikrobielle Abbau von 3,6-DMP durch Bakterien wie Sphingobium quisquiliarum zu einer erhöhten Toxizität führen kann, die auf die Löslichkeit und die inhärente Toxizität der Metaboliten zurückzuführen ist .

Mikrobieller Abbau

Der biologische Abbau von 3,6-DMP ist aufgrund seines Vorkommens in Umweltkontaminanten von Interesse. Studien zeigen, dass das Vorhandensein von Methylgruppen in 3,6-DMP den biologischen Abbauprozess behindert und ihn zu einem langsameren Prozess macht als bei seinen unsubstituierten Formen. Dies hat Auswirkungen auf das Verständnis der Persistenz solcher Verbindungen in der Umwelt und die Wirksamkeit von Bioremediationsstrategien .

Aquatische Toxikologie

In der aquatischen Toxikologie dient 3,6-DMP als Modellverbindung, um die Auswirkungen von PAK auf das Meeresleben zu untersuchen. Es wurde gezeigt, dass seine Transformationsprodukte nach mikrobieller Einwirkung die Lumineszenz von Aliivibrio fischeri, einem marinen Bakterium, das als Indikator für Toxizität verwendet wird, hemmen. Dies deutet darauf hin, dass die Biotransformation von 3,6-DMP die Toxizität von alkylierten PAK erhöhen kann .

Analytische Chemie

3,6-DMP wird in der analytischen Chemie als Standard für die Kalibrierung von Instrumenten wie Gaschromatographen verwendet. Seine klar definierten physikalischen und chemischen Eigenschaften, wie Schmelzpunkt und Reinheit, machen ihn geeignet für die Validierung analytischer Methoden und die Sicherstellung der Genauigkeit chemischer Analysen .

Chemische Sicherheit und Handhabung

Die Handhabungs- und Sicherheitsprotokolle für 3,6-DMP sind für Labor- und Industrieumgebungen von entscheidender Bedeutung. Es erfordert bestimmte Vorsichtsmaßnahmen, da es potenziell Haut- und Augenreizungen verursachen kann. Das Verständnis seines Sicherheitsprofils ist unerlässlich für die Entwicklung geeigneter Handhabungsprozeduren und Anforderungen an persönliche Schutzausrüstung .

Spektroskopie

3,6-DMP ist auch in der Spektroskopie relevant, wo sein Massenspektrum analysiert werden kann, um sein Fragmentierungsmuster unter Elektronenstoßionisierung zu verstehen. Diese Informationen sind entscheidend für die Identifizierung und Quantifizierung von PAK in verschiedenen Proben .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3,6-Dimethylphenanthrene are not well-defined in the literature. This compound is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are known to interact with various cellular components, but the specific targets of 3,6-Dimethylphenanthrene remain to be identified .

Mode of Action

It’s known that pahs can interact with cellular components and potentially disrupt normal cellular functions

Biochemical Pathways

has been reported to utilize 3,6-Dimethylphenanthrene as its sole source of carbon and energy, suggesting that this compound can be metabolized by certain bacteria

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility and high lipid solubility, which could influence its bioavailability and distribution within the body .

Result of Action

As a PAH, it may have potential toxic effects, but specific studies on 3,6-Dimethylphenanthrene are lacking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,6-Dimethylphenanthrene. For instance, its stability and reactivity could be affected by temperature, pH, and the presence of other chemicals in the environment . Furthermore, its bioavailability and toxicity could be influenced by factors such as the presence of organic matter in the environment and the specific characteristics of the biological system in which it is present .

Biochemische Analyse

Biochemical Properties

It has been found that certain bacteria, such as a strain of Sphingomonas sp., can utilize 3,6-Dimethylphenanthrene as its sole source of carbon and energy . This suggests that 3,6-Dimethylphenanthrene can interact with certain enzymes and proteins within these bacteria, leading to its degradation .

Cellular Effects

It has been suggested that methylated phenanthrenes, like 3,6-Dimethylphenanthrene, are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling . This indicates that 3,6-Dimethylphenanthrene may have significant effects on cell signaling pathways.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

The metabolic pathways involving 3,6-Dimethylphenanthrene are not fully understood. It has been found that a strain of Sphingomonas sp. can metabolize 3,6-Dimethylphenanthrene, suggesting that it is involved in certain metabolic pathways in these bacteria .

Eigenschaften

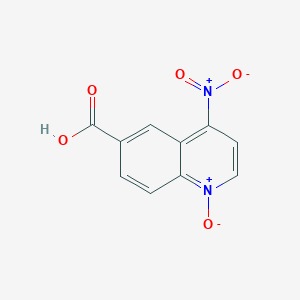

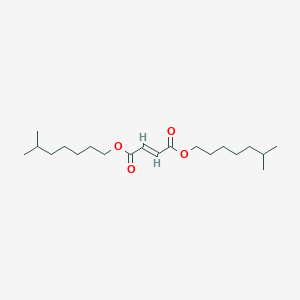

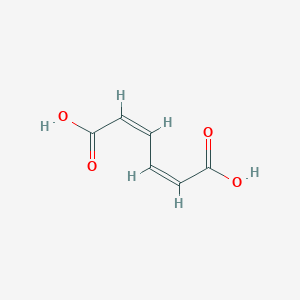

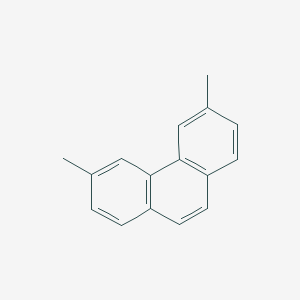

IUPAC Name |

3,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBPZBOAJFEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052682 | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [TCI America MSDS] | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000182 [mmHg] | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1576-67-6 | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-DIMETHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8J5A29M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of 3,6-Dimethylphenanthrene?

A1: 3,6-Dimethylphenanthrene, an alkylated polycyclic aromatic hydrocarbon (PAH), is commonly found in crude oil and refined petroleum products. [] Research shows that it can be degraded by certain bacteria, like Sphingobium quisquiliarum EPA505. [] This bacterium transforms 3,6-Dimethylphenanthrene through a metabolic pathway primarily involving the mono-oxidation of its methyl group. [] Interestingly, studies suggest that while biodegradation can remove 3,6-Dimethylphenanthrene from the environment, its initial metabolic products might exhibit increased toxicity due to enhanced solubility and inherent toxicity. [] Further investigation into the long-term fate and impact of these metabolites is crucial for environmental risk assessment.

Q2: How does the structure of 3,6-Dimethylphenanthrene influence its biodegradation?

A2: The position of the methyl group in alkylated PAHs like 3,6-Dimethylphenanthrene plays a significant role in their biodegradation. [] Research using Nereis diversicolor (a marine worm) demonstrated that both the accumulation and metabolism of 3,6-Dimethylphenanthrene, along with other alkyl-PAHs, were influenced by the specific position of the methyl group. [] This isomer-specific preference highlights the importance of structural considerations in understanding the environmental fate and biodegradation pathways of alkylated PAHs.

Q3: What are the primary metabolites of 3,6-Dimethylphenanthrene in biological systems?

A3: Studies using Nereis diversicolor have identified polycyclic aromatic acids (PAAs) as the primary metabolites of 3,6-Dimethylphenanthrene and other alkyl-PAHs. [] These findings suggest that PAAs, as metabolic products of alkyl-PAHs, could represent a new class of environmental contaminants. [] Therefore, future ecological risk assessments should consider the potential impact of PAAs originating from the biodegradation of alkylated PAHs like 3,6-Dimethylphenanthrene.

Q4: How is 3,6-Dimethylphenanthrene analyzed in complex matrices?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying 3,6-Dimethylphenanthrene in complex mixtures. [] This method offers high sensitivity and selectivity, allowing for the detection and quantification of 3,6-Dimethylphenanthrene at trace levels in environmental samples like ambient air particulate matter. [] Researchers have developed and validated analytical methods using GC-MS to accurately measure 3,6-Dimethylphenanthrene concentrations in various matrices, enabling its monitoring and risk assessment in different environmental compartments. []

Q5: Has 3,6-Dimethylphenanthrene been found in food products?

A5: Yes, 3,6-Dimethylphenanthrene has been identified as one of the main polycyclic aromatic hydrocarbons (PAHs) present in various food products, including meat, smoked fish, yeast, and unrefined sunflower oil. [] High-performance gas-liquid chromatography (GLC) analysis, a highly sensitive method, was used to create a profile of PAHs, revealing the presence of 3,6-Dimethylphenanthrene alongside other PAHs like phenanthrene, anthracene, and pyrene. [] This finding underscores the importance of monitoring PAH levels in food to ensure consumer safety.

Q6: What unique chemical properties does 3,6-Dimethylphenanthrene exhibit?

A6: 3,6-Dimethylphenanthrene forms charge-transfer complexes with molecules like 2,4,5,7-tetranitro-9-fluorenone. [] X-ray crystallography studies revealed the specific stacking arrangement of these molecules in the complex, highlighting the intermolecular interactions at play. [] This property distinguishes 3,6-Dimethylphenanthrene from other PAHs and opens avenues for investigating its potential applications in material science and supramolecular chemistry.

Q7: How does the structure of 3,6-Dimethylphenanthrene relate to its reactivity?

A7: Studies on the acid-catalyzed hydrogen exchange of 9-tritiated polymethylphenanthrenes, including 3,6-Dimethylphenanthrene, have provided insights into the relationship between its structure and reactivity. [] The reactivity of 3,6-Dimethylphenanthrene aligns with predictions based on the individual effects of methyl substituents in phenanthrene, indicating minimal strain within its structure. [] This understanding of structure-reactivity relationships is crucial for predicting the behavior of 3,6-Dimethylphenanthrene in chemical reactions and environmental processes.

Q8: Are there any spectroscopic techniques used to characterize 3,6-Dimethylphenanthrene?

A8: Yes, researchers utilize vibrational spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman spectroscopy to analyze 3,6-Dimethylphenanthrene. [] These techniques provide valuable information about the molecule's vibrational modes, aiding in its structural characterization and identification. [] Combined with computational calculations, these spectroscopic methods offer a comprehensive understanding of the structural features and vibrational behavior of 3,6-Dimethylphenanthrene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.